molecular formula C10H18BrNO2 B1292674 tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate CAS No. 305329-97-9

tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

Cat. No.: B1292674
CAS No.: 305329-97-9
M. Wt: 264.16 g/mol
InChI Key: NQNGQGISAMHLST-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18BrNO2 and a molecular weight of 264.16 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a bromomethyl group and a tert-butyl ester group. This compound is commonly used in organic synthesis and medicinal chemistry due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate typically involves the bromination of a suitable pyrrolidine derivative. One common method is the bromination of tert-Butyl 3-methylpyrrolidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Chemistry

Role as a Building Block
This compound is widely recognized for its utility in synthetic chemistry. It acts as an intermediate in the synthesis of complex organic molecules, facilitating the creation of various chemical structures. Its bromomethyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions.

Case Study: Synthesis of Pharmaceutical Compounds
In a study focused on synthesizing novel antiviral agents, tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate was utilized to construct key intermediates, demonstrating its effectiveness in developing compounds with enhanced biological activity .

Drug Development

Targeting Biological Pathways
The compound plays a crucial role in drug development, particularly in designing molecules that can interact with specific biological targets. Its structure allows for modifications that enhance therapeutic efficacy against various diseases.

Case Study: Anticancer Activity
Research has shown that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. One study indicated that these compounds induced apoptosis in cancer cell lines more effectively than traditional chemotherapeutics .

Material Science

Formulation of Specialty Polymers
In material science, this compound is used to formulate specialty polymers. Its incorporation into polymer matrices results in materials with improved durability and resistance to environmental factors.

Case Study: Polymer Development
A recent project explored the integration of this compound into polymer systems aimed at enhancing mechanical properties and thermal stability, showcasing its potential in advanced material applications .

Biochemistry

Enzyme Interaction Studies
The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways. Its ability to modify enzyme activity provides insights into cellular functions and disease mechanisms.

Case Study: Enzyme Inhibition Research
Studies have demonstrated that this compound can act as an inhibitor for enzymes involved in metabolic pathways, highlighting its relevance in understanding metabolic disorders .

Chemical Education

Demonstration of Organic Synthesis Techniques
In educational settings, this compound is often included in laboratory curricula to teach students about organic synthesis techniques. It serves as an example of how functional groups can influence reactivity and product formation.

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Synthetic ChemistryIntermediate for complex organic molecule synthesis
Drug DevelopmentDesigning compounds targeting specific biological pathways
Material ScienceFormulation of polymers with enhanced properties
BiochemistryStudies on enzyme interactions and metabolic pathways
Chemical EducationDemonstrates organic synthesis techniques for educational purposes

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is primarily based on its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones .

Comparison with Similar Compounds

  • tert-Butyl 3-methylpyrrolidine-1-carboxylate
  • tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

Comparison: tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations .

Biological Activity

tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its structural features, which suggest potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18BrN1O2C_{11}H_{18}BrN_{1}O_{2}, with a molecular weight of approximately 276.17 g/mol. The compound features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromomethyl group can act as an electrophile, allowing for nucleophilic attack by biological molecules such as proteins or nucleic acids, potentially leading to covalent modifications that alter their function .

Potential Interaction Pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds at active sites.
  • Receptor Modulation : It could modulate receptor activity by binding to allosteric sites, affecting downstream signaling pathways.

Biological Activity Data

Research has indicated that compounds with similar structures often exhibit significant biological properties. While specific data on this compound is limited, derivatives of pyrrolidine are known for their roles in pharmacology, including potential anti-inflammatory and analgesic effects.

Summary of Biological Activities:

Activity TypeDescriptionReference
AntibacterialSimilar compounds show significant antibacterial activity against various strains (e.g., E. coli, S. aureus)
Anti-inflammatoryPyrrolidine derivatives exhibit anti-inflammatory properties comparable to curcumin
Enzyme InteractionPotential for binding to enzymes involved in metabolic pathways

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives, providing insights into the potential effects of this compound:

  • Antibacterial Activity : A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Research indicated that certain pyrrolidine derivatives showed greater anti-inflammatory activity than standard treatments, hinting at the therapeutic potential of compounds like this compound .
  • Enzyme Mechanisms : Investigations into enzyme-ligand interactions revealed that similar compounds could effectively bind to target proteins, influencing their activity and stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via functionalization of the pyrrolidine ring. A standard approach involves bromination of a pre-existing hydroxymethyl or aminomethyl group on the pyrrolidine scaffold. For example, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to generate a mesylate intermediate, which is subsequently displaced by bromide ions (e.g., NaBr or KBr) . Reaction conditions (e.g., 0–20°C, inert atmosphere) and stoichiometric ratios of reagents are critical for minimizing side reactions.

Q. How is the stereochemical integrity of the bromomethyl group maintained during synthesis?

Stereochemical control is achieved using enantiomerically pure starting materials. For instance, (R)-configured precursors (e.g., (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) ensure retention of configuration during bromination. Reaction conditions such as low temperatures (0°C) and anhydrous solvents prevent racemization. Characterization via chiral HPLC or optical rotation ([α]D) confirms enantiopurity .

Q. What are the recommended storage conditions for this compound?

The compound should be stored in a sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation. Exposure to moisture or heat accelerates decomposition, particularly due to the labile tert-butyloxycarbonyl (Boc) protecting group .

Q. Which spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH3, 80–85 ppm for quaternary carbon) and bromomethyl resonance (δ ~3.5 ppm for CH2Br, 30–35 ppm for C-Br).
  • HRMS : Accurate mass analysis confirms molecular formula (e.g., C11H20BrNO2 requires m/z 285.0632 [M+H]+).
  • IR : Stretching frequencies for C=O (Boc group, ~1700 cm⁻¹) and C-Br (~550 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can competing elimination reactions be minimized during bromide substitution?

Elimination to form alkenes is a common side reaction. To suppress this:

  • Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.
  • Employ bulky bases (e.g., DBU) to favor SN2 mechanisms over E2.
  • Optimize reaction temperature (e.g., 0°C for slower kinetics) and bromide source (e.g., tetrabutylammonium bromide for improved solubility) .

Q. What strategies enable selective functionalization of the bromomethyl group in complex systems?

The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., Suzuki couplings, aminations). To achieve selectivity:

  • Use Pd-catalyzed cross-couplings under mild conditions (e.g., Pd(PPh3)4, Na2CO3, 60°C).
  • Protect other reactive sites (e.g., Boc groups, amines) with orthogonal protecting groups (e.g., Fmoc, Trt).
  • Monitor reaction progress via TLC or LC-MS to prevent over-functionalization .

Q. How can conflicting NMR data for diastereomeric byproducts be resolved?

Diastereomers arising from incomplete stereocontrol can be distinguished via:

  • NOESY/ROESY : Spatial proximity of protons (e.g., bromomethyl to adjacent pyrrolidine hydrogens) reveals relative configurations.
  • X-ray crystallography : Definitive structural assignment if crystals are obtainable.
  • Dynamic NMR : Variable-temperature experiments to assess conformational exchange .

Q. What are the applications of this compound in medicinal chemistry?

The bromomethyl group serves as a versatile handle for late-stage diversification. Examples include:

  • Anticancer agents : Conjugation with boronic acids (e.g., via Suzuki coupling) to generate kinase inhibitors.
  • PET tracers : Radiolabeling with ¹¹C or ¹⁸F for imaging studies.
  • Peptidomimetics : Incorporation into macrocyclic scaffolds targeting protease enzymes .

Q. How do solvent polarity and additives influence reaction outcomes in nucleophilic substitutions?

  • Polar solvents (DMF, DMSO) : Enhance nucleophilicity of anions (e.g., azide, cyanide) but may destabilize Boc groups.
  • Crown ethers (18-crown-6) : Improve reactivity of inorganic nucleophiles (e.g., KCN) by cation coordination.
  • Silver salts (AgNO3) : Facilitate halide exchange (e.g., Br → I) via precipitation of AgBr .

Q. Data Contradictions and Troubleshooting

Q. Why do reported yields for similar bromination reactions vary widely (40–90%)?

Discrepancies arise from:

  • Purity of starting materials : Hydroxymethyl precursors contaminated with water reduce reactivity.
  • Workup protocols : Incomplete extraction or column chromatography can lead to losses.
  • Scale effects : Smaller scales (<1 mmol) often report higher yields due to better temperature control .

Q. How to address discrepancies in reported melting points or spectral data?

  • Recrystallization : Repurify the compound using a standardized solvent system (e.g., hexane/EtOAc).
  • Interlaboratory calibration : Validate NMR spectrometers using certified reference standards (e.g., ethylbenzene).
  • Collaborative verification : Cross-check data with independent labs or databases (e.g., PubChem, Reaxys) .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNGQGISAMHLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647085
Record name tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305329-97-9
Record name tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (3.85 g, 13.8 mmol) and LiBr (3.61 g, 42 mmol) in dry acetone (30 mL) was refluxed overnight. The reaction mixture was allowed to cool to room temperature, filtered and concentrated. The residue was dissolved in CH2Cl2 and washed with water, dried and concentrated under reduced pressure to give 6 g of the crude product. Purification by flash chromatography (Heptane/EtOAc: 1/0→68/32) afforded of 3-bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (2.84 g, 78%) as a colourless oil.
Name
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,1-dimethylethyl 3-(hydroxymethyl)-1-pyrrolidinecarboxylate (0.56 g, 2.8 mmol) with carbon tetrabromide (1.39 g, 4.2 mmol) in methylene chloride (10 mL) was added drop wise a solution of triphenyl phosphine (0.73 g, 2.8 mmol in 5 mL of methylene chloride). Upon completion the mixture was stirred 18 h at room temperature. The solvent was removed at reduced pressure and the residue stirred in 10% ethyl acetate 90% hexane. The mixture was filtered and the resulting solution chromatographed on silica eluting with a gradient of 0-25% EtOAc in hexane to afford the desired compound (0.41 g, 55%). MS (ES+) m/z 264 (M+H)+.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
55%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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